molecular formula C7H7FN2O B1450317 N-[(5-Fluoropyridin-3-YL)methyl]formamide CAS No. 1820620-01-6

N-[(5-Fluoropyridin-3-YL)methyl]formamide

Cat. No.: B1450317
CAS No.: 1820620-01-6
M. Wt: 154.14 g/mol
InChI Key: FTBXWWZPUCCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Fluoropyridin-3-YL)methyl]formamide is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of N-[(5-Fluoropyridin-3-YL)methyl]formamide typically involves the reaction of 5-fluoropyridine with formaldehyde and a formamide derivative under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-Fluoropyridin-3-YL)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-Fluoropyridin-3-YL)methyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-Fluoropyridin-3-YL)methyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

N-[(5-Fluoropyridin-3-YL)methyl]formamide can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct properties and applications.

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXWWZPUCCESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 3
Reactant of Route 3
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 4
Reactant of Route 4
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 5
Reactant of Route 5
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 6
Reactant of Route 6
N-[(5-Fluoropyridin-3-YL)methyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.